

synonyms for (R)-3-hydroxytetradecanoic acid

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Compound of Interest

Compound Name: (R)-3-hydroxytetradecanoic acid

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An In-depth Technical Guide to (R)-3-Hydroxytetradecanoic Acid

This guide provides a comprehensive overview of **(R)-3-hydroxytetradecanoic acid**, a molecule of significant interest in microbiology, immunology, and lipid biochemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, biological significance, and methods for its synthesis and analysis.

Nomenclature and Synonyms

(R)-3-hydroxytetradecanoic acid is a saturated fatty acid with a 14-carbon chain and a hydroxyl group at the third carbon position with R-stereochemistry. Due to its prevalence in various biological systems and its historical context in lipid research, it is known by several synonyms.

A comprehensive list of its common names and identifiers is provided below:

- (R)-3-Hydroxymyristic acid[1]
- (3R)-3-hydroxytetradecanoic acid
- (R)-(-)-3-Hydroxytetradecanoic acid[1]
- β -Hydroxymyristic acid (note: this term can also refer to the racemate)[2]
- (3R)-Hydroxymyristic acid

- D-(-)-beta-Hydroxymyristic acid[3]

Physicochemical Properties

The quantitative physicochemical properties of **(R)-3-hydroxytetradecanoic acid** are summarized in the table below, providing essential data for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₈ O ₃	PubChem[1]
Molecular Weight	244.37 g/mol	PubChem[1]
CAS Number	28715-21-1	Sigma-Aldrich[4]
Melting Point	71-72 °C	Sigma-Aldrich[4]
Boiling Point	376.9 ± 25.0 °C at 760 mmHg (Predicted)	Sigma-Aldrich[4]
Physical Description	Solid	PubChem[1]
Water Solubility	0.03 g/L (Predicted)	FooDB[5]
logP	4.69 (Predicted)	FooDB[5]
pKa (Strongest Acidic)	4.67 (Predicted)	FooDB[5]

Biological Significance

(R)-3-hydroxytetradecanoic acid plays a dual role in biology. It is an intermediate in fatty acid biosynthesis in various organisms.[1][3] However, its most prominent role is as a fundamental structural component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which constitutes the outer leaflet of the outer membrane of most Gram-negative bacteria.

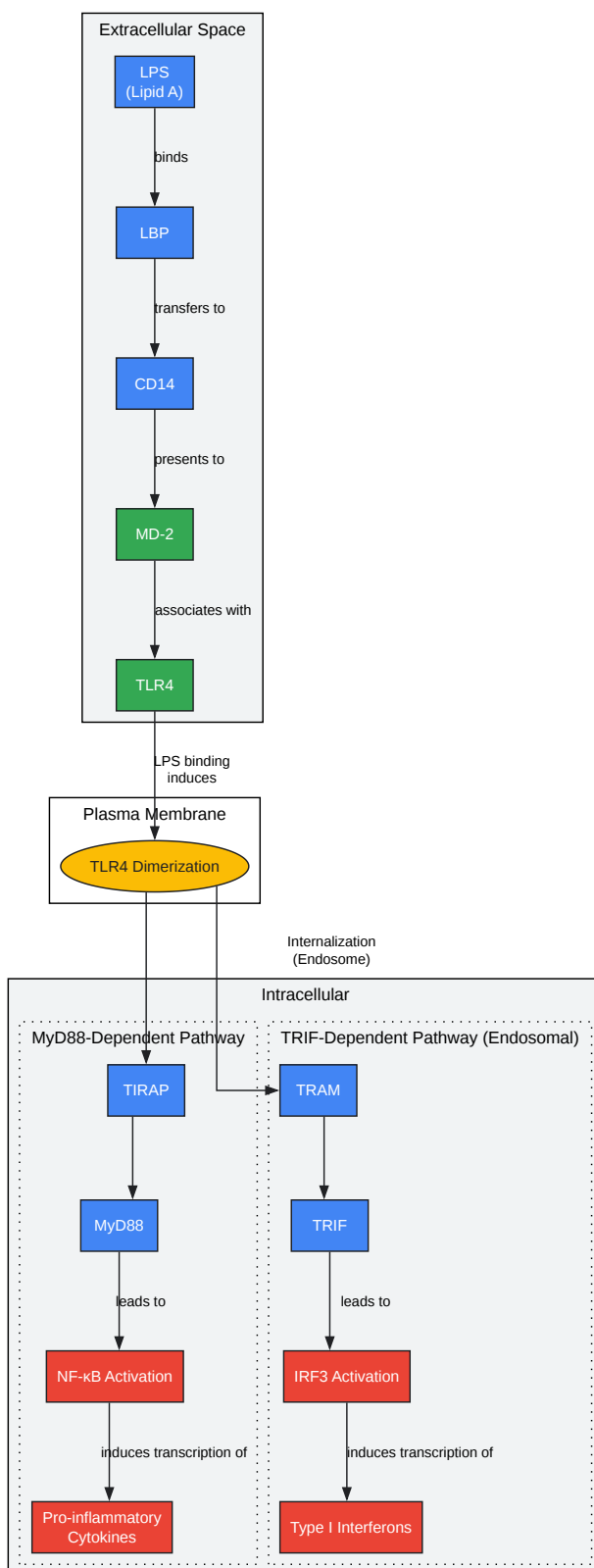
Role in Lipid A and Innate Immunity

Lipid A is the primary immunostimulatory component of LPS and is recognized by the innate immune system as a potent pathogen-associated molecular pattern (PAMP). The (R)-3-hydroxy fatty acyl chains are crucial for the biological activity of Lipid A. This recognition is primarily

mediated by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.

The binding of LPS to the TLR4-MD-2 receptor complex triggers a signaling cascade that leads to the activation of transcription factors, most notably NF- κ B, and the subsequent production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) and type I interferons.^{[4][6]} This response is critical for clearing bacterial infections but can lead to life-threatening sepsis if dysregulated.

The diagram below illustrates the TLR4 signaling pathway initiated by LPS.



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Caption: TLR4 signaling pathway initiated by LPS.

Experimental Protocols

Precise and reliable methods for the synthesis and analysis of **(R)-3-hydroxytetradecanoic acid** are essential for research.

Synthesis Protocol: Asymmetric Hydrogenation

A facile method for preparing optically pure **(R)-3-hydroxytetradecanoic acid** involves the asymmetric hydrogenation of a precursor ketone.^[2]

Objective: To synthesize **(R)-3-hydroxytetradecanoic acid** from methyl 3-oxotetradecanoate.

Materials:

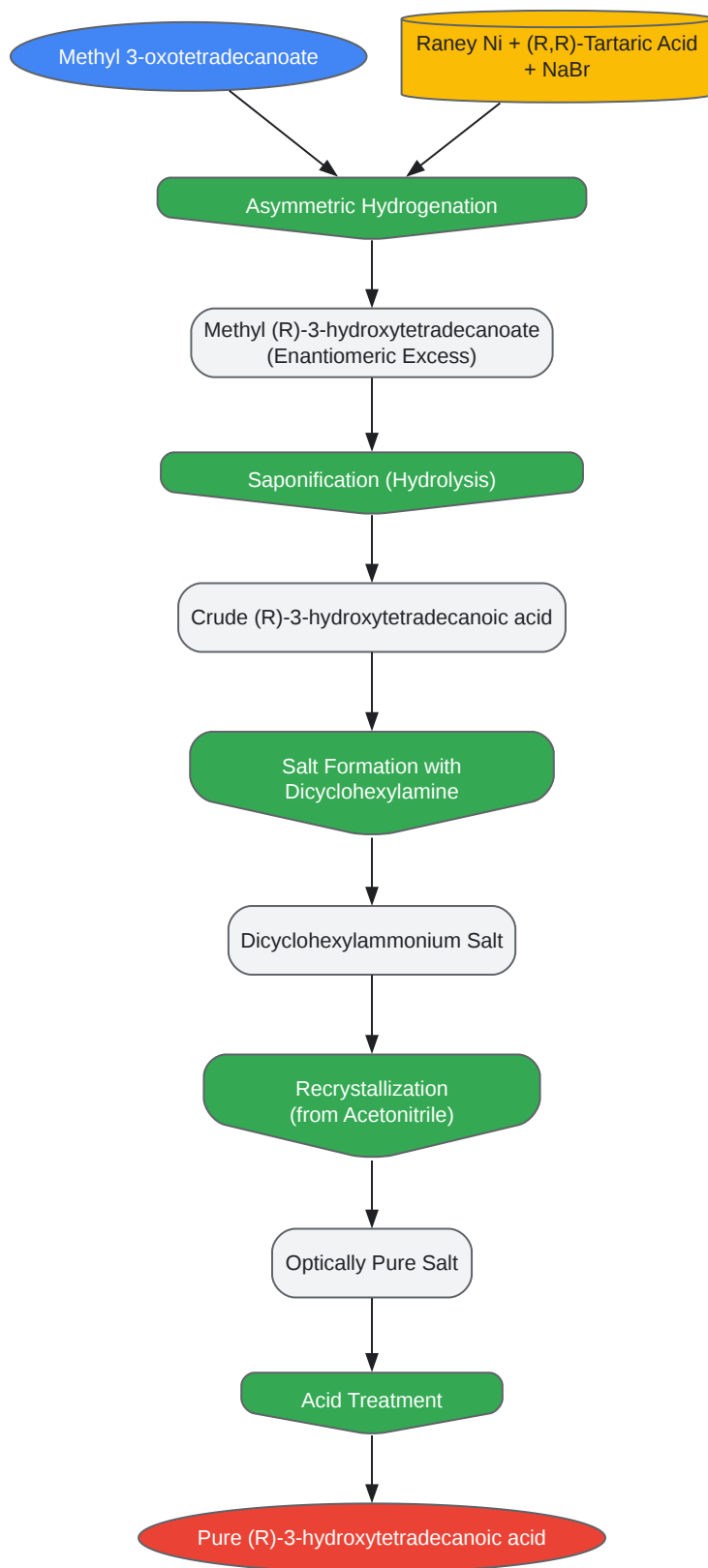
- Methyl 3-oxotetradecanoate
- Raney nickel catalyst
- (R,R)-Tartaric acid (for catalyst modification)
- Sodium bromide (for catalyst modification)
- Solvent (e.g., Tetrahydrofuran)
- Hydrogen gas
- Dicyclohexylamine (for purification)
- Acetonitrile (for recrystallization)
- Standard acid/base for hydrolysis and workup

Methodology:

- Catalyst Preparation: Modify Raney nickel catalyst by treating it with an aqueous solution of (R,R)-tartaric acid and sodium bromide. This creates an "asymmetrically modified nickel catalyst" (TA-NaBr-MRNi).

- Hydrogenation: Dissolve methyl 3-oxotetradecanoate in a suitable solvent in a high-pressure reaction vessel. Add the prepared (R,R)-TA-NaBr-MRNi catalyst.
- Pressurize the vessel with hydrogen gas and heat to initiate the reaction. The reaction hydrogenates the ketone to a hydroxyl group with a high degree of enantioselectivity, yielding methyl (R)-3-hydroxytetradecanoate.
- Saponification: After the reaction is complete, filter the catalyst. Hydrolyze the resulting methyl ester to the carboxylic acid using a standard saponification procedure (e.g., with NaOH followed by acidification).
- Purification: Convert the crude **(R)-3-hydroxytetradecanoic acid** to its dicyclohexylammonium salt by reacting it with dicyclohexylamine.
- Recrystallization: Perform multiple recrystallizations of the dicyclohexylammonium salt from acetonitrile. This step selectively removes the minor (S)-enantiomer, yielding an optically pure salt.
- Final Product: Treat the purified salt with acid to release the optically pure **(R)-3-hydroxytetradecanoic acid**.

The workflow for this synthesis is depicted below.



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Caption: Workflow for the synthesis of **(R)-3-hydroxytetradecanoic acid**.

Analytical Protocol: GC-MS Analysis of 3-Hydroxy Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantification of 3-hydroxy fatty acids in biological samples.^{[7][8]} The protocol involves extraction, derivatization to increase volatility, and subsequent analysis.

Objective: To quantify **(R)-3-hydroxytetradecanoic acid** in a biological sample (e.g., plasma, cell culture media).

Materials:

- Sample (e.g., 500 μ L plasma)
- Stable isotope-labeled internal standard (e.g., D₄-**(R)-3-hydroxytetradecanoic acid**)
- Ethyl acetate (for extraction)
- 6 M HCl (for acidification)
- Nitrogen gas supply
- Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Methodology:

- Sample Preparation: To 500 μ L of plasma, add a known amount of the stable isotope-labeled internal standard.
- Acidification: Acidify the sample by adding 125 μ L of 6 M HCl.
- Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic layer. Repeat the extraction on the aqueous layer and combine the organic fractions.

- Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at approximately 37 °C.
- Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly and heat at 80 °C for 60 minutes. This step converts the polar carboxylic acid and hydroxyl groups into their more volatile trimethylsilyl (TMS) esters and ethers, respectively.[7]
- GC-MS Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.
 - GC Conditions: Use an initial oven temperature of 80 °C for 5 minutes, then ramp the temperature to 290 °C.
 - MS Conditions: Operate in electron impact (EI) ionization mode. Monitor for characteristic ions of the derivatized analyte and the internal standard for quantification.[7]
- Quantification: Calculate the concentration of **(R)-3-hydroxytetradecanoic acid** by comparing the peak area ratio of the native analyte to its stable isotope-labeled internal standard against a calibration curve.

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